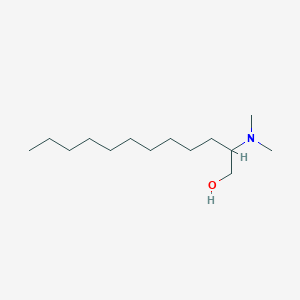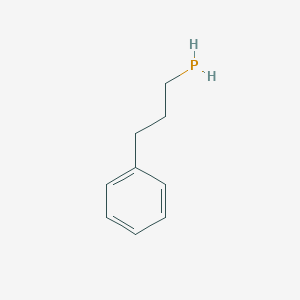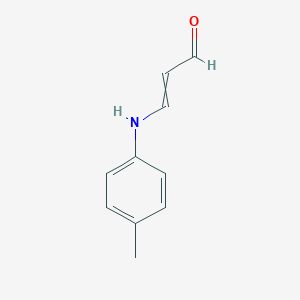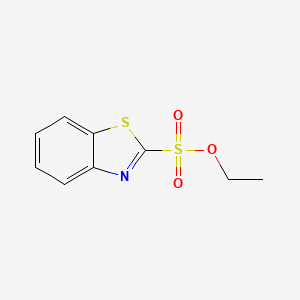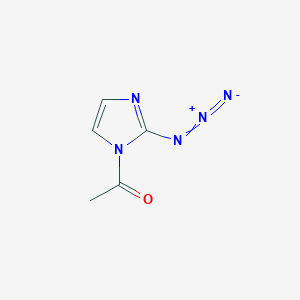
Germanium;tantalum
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Germanium-tantalum compounds are a class of intermetallic compounds formed by the elements germanium and tantalum. These compounds are known for their unique properties, including high melting points, corrosion resistance, and significant applications in various high-tech fields. Germanium, with the symbol Ge and atomic number 32, is a metalloid with properties similar to silicon. Tantalum, with the symbol Ta and atomic number 73, is a transition metal known for its impressive resistance to corrosion and high melting point .
Métodos De Preparación
The preparation of germanium-tantalum compounds typically involves high-temperature synthesis methods. One common method is the direct reaction of germanium and tantalum powders at elevated temperatures. The reaction conditions often require temperatures ranging from 775°C to 910°C to achieve the desired intermetallic compounds . Another method involves the reduction of tantalum pentachloride (TaCl5) with germanium in a hydrogen atmosphere. This method can produce various germanium-tantalum compounds, including Ta3Ge, Ta5Ge2, and TaGe2 .
Análisis De Reacciones Químicas
Germanium-tantalum compounds undergo various chemical reactions, including oxidation, reduction, and substitution reactions. For example, tantalum reacts with halogens to form tantalum halides, such as tantalum pentafluoride (TaF5) and tantalum pentachloride (TaCl5) . Germanium can react with oxygen at high temperatures to form germanium dioxide (GeO2) and with halogens to form germanium halides, such as germanium tetrachloride (GeCl4) . These reactions often require specific conditions, such as high temperatures or the presence of catalysts, to proceed efficiently.
Aplicaciones Científicas De Investigación
Germanium-tantalum compounds have significant applications in scientific research and various industries. In the field of chemistry, these compounds are used as catalysts in various chemical reactions. In the electronics industry, germanium-tantalum compounds are utilized in the production of semiconductors and optoelectronic devices due to their excellent electrical properties . In medicine, germanium compounds have been investigated for their potential anticancer and immunostimulating properties . Additionally, tantalum’s biocompatibility makes it suitable for use in medical implants and devices .
Mecanismo De Acción
The mechanism of action of germanium-tantalum compounds involves their interaction with various molecular targets and pathways. Germanium compounds have been shown to normalize oxidative phosphorylation in cells, which can retard the growth of tumors by restoring cell oxygen respiration . Tantalum’s resistance to corrosion and biocompatibility make it an ideal material for medical implants, where it interacts with biological tissues without causing adverse reactions . The unique electronic properties of these compounds also play a crucial role in their applications in semiconductors and optoelectronics.
Comparación Con Compuestos Similares
Germanium-tantalum compounds can be compared with other intermetallic compounds, such as germanium-silicon and tantalum-niobium compounds. Germanium-silicon compounds are widely used in the semiconductor industry due to their excellent electronic properties, but they lack the high melting points and corrosion resistance of germanium-tantalum compounds . Tantalum-niobium compounds, on the other hand, share similar high-temperature stability and corrosion resistance with germanium-tantalum compounds but are less commonly used in electronic applications . The unique combination of properties in germanium-tantalum compounds makes them particularly valuable in high-tech and medical applications.
Propiedades
Fórmula molecular |
GeTa |
|---|---|
Peso molecular |
253.58 g/mol |
Nombre IUPAC |
germanium;tantalum |
InChI |
InChI=1S/Ge.Ta |
Clave InChI |
KCFSHSLJOWCIBM-UHFFFAOYSA-N |
SMILES canónico |
[Ge].[Ta] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,5,6,7-Tetramethyl-4-methylidene-2-oxabicyclo[3.2.0]hept-6-en-3-one](/img/structure/B14642262.png)
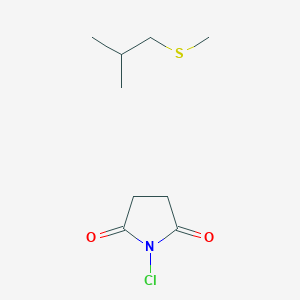
![2-{[4-(Dodecylsulfanyl)phenyl]sulfanyl}benzoic acid](/img/structure/B14642272.png)
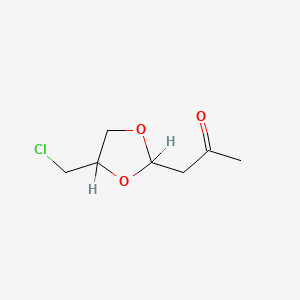
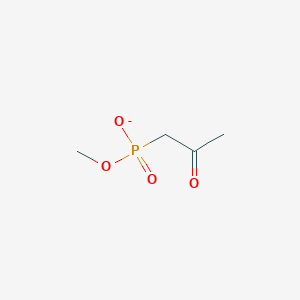
![[1,3]Thiazolo[4,5-H]quinazoline](/img/structure/B14642282.png)
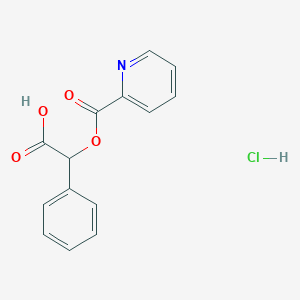
![1-Chloro-2-(2-{[2-(2-chloroethoxy)ethyl]sulfanyl}ethoxy)ethane](/img/structure/B14642296.png)
